1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride
Description
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic small molecule characterized by three key structural elements:
- Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon known to enhance membrane permeability and metabolic stability .
- Benzylpiperidine group: A nitrogen-containing heterocycle with a bulky benzyl substituent, often associated with receptor binding in neurological targets.
- Propan-2-ol hydrochloride backbone: A polar linker that improves solubility via salt formation.
Below, we compare its structural, pharmacological, and physicochemical properties with those of similar adamantane-containing analogs.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO2.ClH/c28-25(17-27-8-6-21(7-9-27)10-20-4-2-1-3-5-20)18-29-19-26-14-22-11-23(15-26)13-24(12-22)16-26;/h1-5,21-25,28H,6-19H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJUMDWCNBGLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COCC34CC5CC(C3)CC(C5)C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediate: (3r,5r,7r)-Adamantan-1-ylmethanol
The adamantane moiety is synthesized via functionalization of adamantane. A common approach involves bromination of adamantane to yield 1-bromoadamantane, followed by hydrolysis to form adamantan-1-ol (1-adamantanol). Subsequent conversion to (3r,5r,7r)-adamantan-1-ylmethanol is achieved through etherification or alkylation:
Method A: Williamson Ether Synthesis
- Reagents : 1-Adamantanol, methyl bromide, sodium hydride (NaH), dimethylformamide (DMF).
- Procedure : 1-Adamantanol reacts with methyl bromide in the presence of NaH in DMF at 60°C for 12 hours. The product, (3r,5r,7r)-adamantan-1-ylmethyl bromide, is hydrolyzed using aqueous NaOH to yield the methanol derivative.
Method B: Mitsunobu Reaction
- Reagents : 1-Adamantanol, methanol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).
- Procedure : The Mitsunobu reaction facilitates direct conversion of 1-adamantanol to (3r,5r,7r)-adamantan-1-ylmethanol using methanol as the oxygen nucleophile.
Preparation of 4-Benzylpiperidine
The benzylpiperidine segment is synthesized via reductive amination or alkylation of piperidine:
Method A: Reductive Amination
- Reagents : Piperidine, benzaldehyde, sodium cyanoborohydride (NaBH₃CN), methanol.
- Procedure : Benzaldehyde reacts with piperidine in methanol under acidic conditions, followed by reduction with NaBH₃CN to yield 4-benzylpiperidine.
Method B: Alkylation of Piperidine
- Reagents : Piperidine, benzyl bromide, potassium carbonate (K₂CO₃), acetonitrile.
- Procedure : Benzyl bromide undergoes nucleophilic substitution with piperidine in acetonitrile at reflux (82°C) for 24 hours, yielding 4-benzylpiperidine with >90% purity.
Assembly of Propan-2-ol Backbone
The propan-2-ol core is constructed via epoxide ring-opening or nucleophilic substitution:
Method A: Epoxide Ring-Opening
- Reagents : Epichlorohydrin, 4-benzylpiperidine, hydrochloric acid (HCl).
- Procedure : Epichlorohydrin reacts with 4-benzylpiperidine in aqueous HCl at 50°C, yielding 3-(4-benzylpiperidin-1-yl)propane-1,2-diol. Selective oxidation of the primary alcohol (e.g., using pyridinium chlorochromate) followed by reduction (NaBH₄) generates 3-(4-benzylpiperidin-1-yl)propan-2-ol.
Method B: Nucleophilic Substitution
- Reagents : 1-Chloro-3-(4-benzylpiperidin-1-yl)propan-2-ol, (3r,5r,7r)-adamantan-1-ylmethanol, NaH, tetrahydrofuran (THF).
- Procedure : The chloro intermediate reacts with (3r,5r,7r)-adamantan-1-ylmethanol in THF using NaH as a base, forming the ether linkage at 70°C for 8 hours.
Final Etherification and Hydrochloride Salt Formation
Step 1: Ether Coupling
- Reagents : 3-(4-benzylpiperidin-1-yl)propan-2-ol, (3r,5r,7r)-adamantan-1-ylmethanol, DIAD, PPh₃, THF.
- Procedure : A Mitsunobu reaction couples the propanol and adamantanol derivatives, yielding 1-((3r,5r,7r)-adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol.
Step 2: Hydrochloride Salt Precipitation
- Reagents : Free base compound, HCl gas, ethyl acetate.
- Procedure : The free base is dissolved in ethyl acetate, and HCl gas is bubbled through the solution at 0°C. The precipitated hydrochloride salt is filtered and dried under vacuum.
Optimization and Yield Analysis
Challenges and Solutions
- Steric Hindrance in Adamantane Derivatives : The bulky adamantane group necessitates prolonged reaction times and elevated temperatures for etherification.
- Regioselectivity in Epoxide Opening : Acidic conditions favor nucleophilic attack at the less hindered carbon, ensuring correct propanol stereochemistry.
- Purification of Hydrophobic Intermediates : Column chromatography (silica gel, hexane/ethyl acetate) effectively isolates adamantane-containing compounds.
Chemical Reactions Analysis
Types of Reactions: 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reducing agents can potentially convert certain functional groups to their corresponding alcohols or hydrocarbons.
Substitution: Particularly at the piperidine ring, where nucleophilic substitution can take place.
Common Reagents and Conditions:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Halogenating agents like chlorine or bromine, typically in polar solvents.
Major Products Formed: The primary products depend on the specific reaction conditions, but common products include oxidized derivatives (e.g., ketones), reduced compounds, and various substituted analogs of the original molecule.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride may exhibit neuroprotective effects. The piperidine component is known to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as:
- Alzheimer's Disease : Studies have shown that similar compounds can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission .
- Parkinson's Disease : The modulation of dopaminergic pathways through such compounds may help in alleviating symptoms associated with dopaminergic deficits .
Pain Management
The analgesic properties of related compounds suggest that 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride could be effective in managing chronic pain. Its ability to modulate pain pathways may provide an alternative to traditional opioids, reducing the risk of addiction .
Antidepressant Activity
There is growing evidence that compounds with similar structural features can exhibit antidepressant effects by influencing serotonin and norepinephrine levels in the brain. This mechanism may be beneficial for treating major depressive disorder and anxiety disorders .
Case Study: Neuroprotective Effects
A study conducted on a series of piperidine derivatives demonstrated significant neuroprotective effects in animal models of neurodegeneration. The compounds were found to reduce oxidative stress markers and improve cognitive function in subjects treated with the derivatives .
| Study Aspect | Details |
|---|---|
| Objective | Evaluate neuroprotective effects |
| Model | Mouse model of Alzheimer's disease |
| Outcome | Reduced cognitive decline and oxidative stress markers |
Case Study: Analgesic Properties
In another clinical trial involving patients with chronic pain conditions, a related compound showed promise in reducing pain scores significantly compared to placebo controls. The study highlighted its potential as a non-opioid analgesic alternative .
| Study Aspect | Details |
|---|---|
| Objective | Assess analgesic efficacy |
| Population | Chronic pain patients |
| Outcome | Significant reduction in pain scores |
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride exerts its effects involves binding to specific molecular targets, potentially including membrane receptors or enzymes. This interaction can alter cellular pathways, leading to various physiological responses. Detailed studies are necessary to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Key Structural Variations
Impact of Structural Modifications
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) introduce an additional nitrogen atom, increasing basicity and altering receptor selectivity.
- Benzyl vs.
- Linker Type: Methoxy linkers (target compound) offer flexibility, while phenoxy groups () enable π-π interactions with aromatic residues in target proteins.
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Target Compound : The benzylpiperidine moiety suggests affinity for sigma-1 or dopamine receptors, similar to structurally related antipsychotics.
- Methylpiperidine Analog () : Reduced lipophilicity may lower CNS penetration but improve solubility. Preliminary studies indicate weaker receptor binding compared to benzyl derivatives.
- Piperazine Derivatives () : Piperazine-containing compounds often target serotonin receptors (e.g., 5-HT2A) due to enhanced hydrogen-bonding capabilities.
Physicochemical Properties
- Solubility : The hydrochloride salt improves aqueous solubility, but the benzyl group in the target compound reduces it compared to methylpiperidine analogs .
- Metabolic Stability : Adamantane’s rigid structure enhances resistance to oxidative metabolism, though benzylpiperidine may introduce CYP450-mediated degradation pathways.
Biological Activity
The compound 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is a derivative of adamantane, a well-known structural motif in medicinal chemistry. This compound has garnered attention due to its potential biological activities, particularly in the realms of antiviral and antibacterial properties. The adamantane moiety is recognized for enhancing the lipophilicity of compounds, which can improve their interaction with biological membranes and targets.
Structural Characteristics
The compound features:
- Adamantane moiety : Provides structural rigidity and enhances lipophilicity.
- Piperidine ring : Contributes to the pharmacological profile and may influence receptor interactions.
- Hydroxyl group : Potentially involved in hydrogen bonding with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, disrupting viral replication or inhibiting bacterial growth. The mechanism involves:
- Interaction with lipid membranes : The adamantane structure facilitates penetration into lipid bilayers.
- Targeting enzymes or receptors : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
Antiviral Activity
Research indicates that compounds with adamantane structures exhibit significant antiviral properties. For instance, derivatives have shown efficacy against Influenza A and HIV. The specific compound under investigation has not been extensively characterized in clinical settings, but its structural analogs demonstrate:
- Inhibition of viral replication : Adamantane derivatives are known to interfere with viral uncoating processes.
Antibacterial Activity
Studies on similar adamantane derivatives reveal promising antibacterial activity against various strains. The structure-activity relationship (SAR) suggests that modifications in the aryl moiety can enhance antibacterial efficacy. Notably:
- Broad-spectrum activity : Some derivatives exhibit effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
-
Study on Adamantane Derivatives :
- A study reported that adamantane-based compounds displayed inhibitory effects against HIV, demonstrating the potential for development into therapeutic agents for viral infections .
- Another research highlighted that certain adamantane derivatives showed strong antibacterial activity against Gram-positive bacteria, suggesting a promising avenue for antibiotic development .
- Pharmacokinetics and Metabolism :
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (nm) |
|---|---|---|---|
| Amantadine | Adamantane derivative | Antiviral (Influenza A) | 50 |
| Rimantadine | Adamantane derivative | Antiviral (Influenza A) | 60 |
| SQ109 | Adamantane analogue | Antitubercular | 40 |
Q & A
What are the critical parameters for optimizing the synthesis of this adamantane-piperidine hybrid compound?
Level : Basic
Answer :
Synthesis involves multi-step pathways, often starting with functionalization of adamantane and piperidine precursors. Key parameters include:
- Temperature control : Adamantane derivatives require anhydrous conditions and temperatures between 60–80°C to avoid side reactions (e.g., adamantane ring decomposition) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency for ether linkages .
- Protection/deprotection strategies : The hydroxyl group in the propan-2-ol moiety may require temporary protection (e.g., tert-butyldimethylsilyl) to prevent undesired reactions .
- Hydrochloride salt formation : Final purification via recrystallization in ethanol/HCl yields the hydrochloride salt with >98% purity .
How can X-ray crystallography resolve structural ambiguities in adamantane-containing compounds?
Level : Advanced
Answer :
Adamantane’s rigid cage introduces steric constraints, necessitating crystallographic validation. For example:
- Torsion angle analysis : In structurally similar compounds, O=C–C=C torsion angles deviate from planarity (e.g., 12.24° in adamantane-chalcone hybrids), revealing conformational flexibility .
- C-H···π interactions : Stabilizing forces between adamantane and aromatic systems (e.g., benzyl groups) can be quantified via intermolecular distances (typically 2.8–3.2 Å) .
- Pseudosymmetry detection : Twin refinement may be required if adamantane’s symmetry causes pseudomerohedral twinning, as seen in related triazole derivatives .
What pharmacological mechanisms are hypothesized for this compound based on structural analogs?
Level : Intermediate
Answer :
The adamantane and 4-benzylpiperidine moieties suggest dual mechanisms:
- Dopaminergic modulation : 4-Benzylpiperidine analogs act as σ1 receptor antagonists (IC₅₀ ~50 nM), while adamantane enhances blood-brain barrier permeability .
- Antiviral potential : Adamantane derivatives (e.g., rimantadine) inhibit viral M2 ion channels, though resistance mutations (e.g., S31N) may limit efficacy .
- Kinase inhibition : Piperidine-linked adamantane compounds show submicromolar activity against CDK2/cyclin E in cancer models .
Which analytical methods are recommended for purity assessment and stability studies?
Level : Basic
Answer :
- HPLC-DAD : Use a C18 column (4.6 × 250 mm) with isocratic elution (acetonitrile:0.1% TFA water, 70:30) to detect impurities <0.1% .
- TGA/DSC : Monitor decomposition above 200°C, typical for adamantane derivatives due to thermal cleavage of C–O bonds .
- NMR stability studies : Track degradation in DMSO-d₆ over 72 hours; look for piperidine N-oxide formation (δ 3.5–4.0 ppm) .
How can researchers resolve contradictions in biological activity data across structural analogs?
Level : Advanced
Answer :
- Comparative docking studies : Compare binding poses in σ1 (PDB: 5HK1) vs. NMDA receptors (PDB: 7EOT) to explain divergent activities .
- Metabolic profiling : Use LC-MS to identify species-specific metabolites (e.g., hydroxylation at adamantane’s bridgehead) affecting potency .
- Crystallographic overlays : Superimpose analogs (e.g., 4-ethylpiperazine vs. 4-benzylpiperidine) to assess steric clashes with target pockets .
What strategies improve aqueous solubility for in vivo studies?
Level : Intermediate
Answer :
- Co-solvent systems : Use cyclodextrin (20% w/v) or PEG-400 to achieve solubility >1 mg/mL without precipitation .
- Prodrug design : Esterify the hydroxyl group (e.g., acetyl or phosphate prodrugs) to enhance logP by 1–2 units .
- Salt screening : Test alternative counterions (e.g., citrate or mesylate) if hydrochloride exhibits poor pharmacokinetics .
How does the stereochemistry at the propan-2-ol position affect biological activity?
Level : Advanced
Answer :
- Enantiomeric resolution : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) to separate (R)- and (S)-isomers .
- SAR studies : In adamantane-piperidine hybrids, the (R)-configuration increases σ1 receptor affinity by 10-fold compared to (S)-isomers .
- MD simulations : The (R)-isomer forms a hydrogen bond with Tyr103 in σ1, stabilizing the ligand-receptor complex .
What in silico tools predict metabolic liabilities in this compound?
Level : Intermediate
Answer :
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperidine N-debenzylation, predicted t₁/₂ = 2.3 hours) .
- Glucuronidation risk : MetaSite 4.0 highlights the hydroxyl group as a hotspot for Phase II metabolism (probability >60%) .
- BBB penetration : SwissADME predicts high permeability (logBB = 0.8) due to adamantane’s lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
